N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
This compound belongs to a class of oxalamide derivatives featuring a thiazolo[3,2-b][1,2,4]triazole core, substituted with fluorinated aromatic groups. The structure comprises:
- Ethyl linker: Connects the oxalamide moiety to the thiazolo-triazole core, modulating spatial flexibility.
- Substituents:
- N1: 3-fluorophenyl group, introducing electron-withdrawing effects and metabolic stability.
- N2: 4-fluorophenyl-substituted thiazolo-triazole, enhancing hydrophobicity and target affinity.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-6-4-12(5-7-13)17-25-20-27(26-17)16(11-30-20)8-9-23-18(28)19(29)24-15-3-1-2-14(22)10-15/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPWEFNKBDJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The presence of the 1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl moiety suggests that it may interact with its targets through hydrogen bonding and dipole interactions. The fluorophenyl groups may also contribute to the compound’s activity by enhancing its lipophilicity, thereby facilitating its interaction with hydrophobic pockets within target proteins.
Biochemical Pathways
For instance, it may inhibit enzymes involved in inflammatory and oxidative stress pathways, thereby exerting anti-inflammatory and antioxidant effects.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C20H15F2N5O2S. It features a thiazolo-triazole core structure which is known for its diverse biological activities. The presence of fluorine atoms in the phenyl groups enhances the lipophilicity and potentially the bioactivity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N5O2S |
| Molecular Weight | 399.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazolo[3,2-b][1,2,4]triazole core.
- Introduction of the fluorophenyl groups via nucleophilic substitution reactions.
- Coupling with oxalamide derivatives to yield the final product.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains by targeting essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound showed promising results in inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
A study conducted by researchers at Monash University evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against HepG2 cells.
Anti-inflammatory Effects
Thiazolo derivatives have also been studied for their anti-inflammatory properties. Compounds like N1-(3-fluorophenyl)-N2-(substituted thiazolo-triazole derivatives) have shown inhibition of pro-inflammatory cytokines in cellular models.
The biological activity of N1-(3-fluorophenyl)-N2-(substituted thiazolo-triazole derivatives) can be attributed to their ability to interact with specific molecular targets within cells. For example:
- Antimicrobial Mechanism: Inhibition of bacterial enzyme activity or disruption of membrane integrity.
- Anticancer Mechanism: Induction of apoptosis through activation of caspases or modulation of signaling pathways such as MAPK.
- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathways leading to reduced expression of inflammatory mediators.
Comparison with Similar Compounds
Structural and Electronic Trends
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and dipole interactions, whereas chlorine increases molecular weight and may participate in halogen bonding (critical in protein-ligand interactions) .
- Methoxy/Ethoxy Groups : These electron-donating substituents (e.g., ) improve solubility but may reduce membrane permeability compared to halogens.
- Aromatic Substitution Patterns :
Physicochemical Implications
While specific data (e.g., melting points, solubility) are scarce, molecular weight and substituent polarity suggest:
- The target compound’s dual fluorine substitution may strike a balance between lipophilicity (LogP ~3.5–4.0*) and aqueous solubility.
- Bulkier groups (e.g., ethyl in ) reduce solubility but enhance membrane penetration, relevant for CNS-targeting agents.
Q & A
Q. What are the recommended synthetic pathways for N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of substituted thioureas with α-haloketones.
- Step 2: Alkylation of the ethylenediamine linker to introduce the oxalamide backbone.
- Step 3: Coupling of fluorophenyl substituents via amide bond formation.
Optimization: - Use microwave-assisted synthesis for faster reaction rates and higher yields (reduces side products) .
- Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for minimizing decomposition .
Q. How can structural integrity and purity of this compound be validated during synthesis?
Methodological approach:
- NMR spectroscopy: Confirm the presence of characteristic peaks (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole-triazole protons at δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HR-MS): Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ at m/z 465.1) .
- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary assays are recommended to evaluate its biological activity?
Screening protocols:
- Antimicrobial activity: Use broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values <10 µg/mL suggest potency) .
- Enzyme inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Advanced Research Questions
Q. How can contradictory data on its bioactivity across studies be resolved?
Analytical strategies:
- Dose-response reevaluation: Test activity at multiple concentrations (0.1–100 µM) to identify non-linear effects .
- Metabolite profiling: Use LC-MS to detect degradation products or active metabolites that may influence results .
- Target validation: Apply CRISPR-Cas9 knockout models to confirm involvement of suspected pathways (e.g., MAPK/ERK) .
Q. What computational methods are effective for predicting its molecular targets and binding modes?
In silico workflow:
- Molecular docking: Use AutoDock Vina with crystal structures of kinases (PDB: 4HJO) or bacterial enzymes (PDB: 3VOB) to predict binding affinities .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling: Corrogate substituent effects (e.g., fluorine position) with bioactivity data to optimize scaffold design .
Q. What experimental designs are suitable for investigating its pharmacokinetic (PK) properties?
PK profiling steps:
- ADME assays:
- Solubility: Shake-flask method in PBS (pH 7.4) to measure logP values (~2.5–3.0 suggests moderate lipophilicity) .
- Plasma stability: Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
- In vivo PK: Administer IV/orally to rodents and collect blood samples for AUC and t₁/₂ calculations .
Q. How can structural analogs be designed to enhance selectivity against off-target enzymes?
Rational design strategies:
- Substituent variation: Replace 3-fluorophenyl with 3-chloro or 3-methoxy groups to modulate steric/electronic effects .
- Scaffold hopping: Synthesize derivatives with pyrazolo[3,4-d]thiazole cores to reduce cross-reactivity with CYP450 isoforms .
- Co-crystallization: Obtain X-ray structures (using SHELX ) of inhibitor-enzyme complexes to guide residue-specific modifications .
Q. What protocols are recommended for in vivo efficacy and toxicity studies?
In vivo workflow:
- Efficacy models: Use xenograft mice (e.g., HCT-116 tumors) to assess tumor growth inhibition at 25–50 mg/kg doses .
- Toxicity screening: Monitor liver/kidney function (ALT, BUN levels) and hematological parameters post-treatment .
- Biodistribution: Radiolabel the compound with ¹⁸F for PET imaging to track tissue accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
